1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Dichloromethane ; 6 h, 55 °C
1.3 Reagents: Phosphorus oxychloride Solvents: Pyridine ; 0 °C; 24 h, rt; rt → 0 °C
1.4 Reagents: Water ; 0 °C; 4 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water
Referência
Gold-catalyzed [3+2]-annulations of α-aryl diazoketones with the tetrasubstituted alkenes of cyclopentadienes: High stereoselectivity and enantioselectivity
Chen, Ching-Nung; et al,
Angewandte Chemie,
2021,
60(9),
4479-4484
Gold-catalyzed [3+2]-annulations of α-aryl diazoketones with the tetrasubstituted alkenes of cyclopentadienes: High stereoselectivity and enantioselectivity
Chen, Ching-Nung; et al,
Angewandte Chemie,
2021,
60(9),
4479-4484
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 6 h, 50 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; rt; 4 h, rt; rt → -78 °C
2.2 Reagents: Iodine ; -78 °C; 12 h, -78 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethanol , Dichloromethane ; 6 h, 55 °C
3.3 Reagents: Phosphorus oxychloride Solvents: Pyridine ; 0 °C; 24 h, rt; rt → 0 °C
3.4 Reagents: Water ; 0 °C; 4 h, rt
3.5 Reagents: Hydrochloric acid Solvents: Water
Referência
Gold-catalyzed [3+2]-annulations of α-aryl diazoketones with the tetrasubstituted alkenes of cyclopentadienes: High stereoselectivity and enantioselectivity
Chen, Ching-Nung; et al,
Angewandte Chemie,
2021,
60(9),
4479-4484
R-3,3'-Bis(3,5-bis(methyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials